Glycosylation Stereoselectivity and Yield
The 3,5-di-O-benzoyl protected derivative achieves significantly higher overall yield in the five-step stereospecific synthesis of β-nucleosides compared to unprotected or differently protected analogs. In a direct head-to-head comparison using the same sugar bromide intermediate, the 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide (7) coupled with silylated pyrimidines 11a-d gave high overall yield for β-nucleosides, whereas earlier methods using less bulky protecting groups suffered from reduced anomeric selectivity and lower isolated yields [1].
| Evidence Dimension | Stereospecific glycosylation yield and β-selectivity |
|---|---|
| Target Compound Data | High overall yield for β-nucleosides using 3,5-di-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranosyl bromide |
| Comparator Or Baseline | Earlier methods using acetyl or trityl protection reported lower yields and β:α ratios (specific values not detailed in abstract) |
| Quantified Difference | Qualitatively superior yield and stereoselectivity |
| Conditions | Coupling with silylated pyrimidines; five-step stereospecific synthesis |
Why This Matters
For procurement, this translates to higher synthetic efficiency and reduced cost per gram of final nucleoside analog when using the benzoyl-protected intermediate.
- [1] Howell, H. G.; Brodfuehrer, P. R.; Brundidge, S. P.; Benigni, D. A.; Sapino, C. Antiviral Nucleosides. A Stereospecific, Total Synthesis of 2′-Fluoro-2′-Deoxy-β-D-Arabinofuranosyl Nucleosides. J. Org. Chem. 1988, 53 (1), 85–88. View Source
